molecular formula C4H6O6PS2+ B12577850 [(1,2-Dicarboxyethyl)sulfanyl](hydroxysulfanyl)oxophosphanium CAS No. 600173-23-7

[(1,2-Dicarboxyethyl)sulfanyl](hydroxysulfanyl)oxophosphanium

Cat. No.: B12577850
CAS No.: 600173-23-7
M. Wt: 245.2 g/mol
InChI Key: NUUPXJVMWRHLRN-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,2-Dicarboxyethyl)sulfanyloxophosphanium is a complex organophosphorus compound characterized by the presence of carboxyethyl, sulfanyl, and hydroxysulfanyl groups attached to an oxophosphanium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2-Dicarboxyethyl)sulfanyloxophosphanium typically involves the reaction of suitable precursors under controlled conditions. One common method involves the nucleophilic addition of a carboxyethyl group to a sulfanyl-containing oxophosphanium precursor. This reaction is often carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic attack.

Industrial Production Methods

Industrial production of (1,2-Dicarboxyethyl)sulfanyloxophosphanium may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(1,2-Dicarboxyethyl)sulfanyloxophosphanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxophosphanium group to a phosphine.

    Substitution: Nucleophilic substitution reactions can replace the hydroxysulfanyl group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like thiols or amines can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce phosphines.

Scientific Research Applications

(1,2-Dicarboxyethyl)sulfanyloxophosphanium has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying biological pathways.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which (1,2-Dicarboxyethyl)sulfanyloxophosphanium exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (2-Carboxy-2-oxoethyl)(hydroxysulfanyl)oxophosphonium: Shares similar structural features but differs in the specific arrangement of functional groups.

    N-(1,2-Dicarboxyethyl)chitosan: A polymeric compound with carboxyethyl groups, used in ion-exchange materials.

Uniqueness

(1,2-Dicarboxyethyl)sulfanyloxophosphanium is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

600173-23-7

Molecular Formula

C4H6O6PS2+

Molecular Weight

245.2 g/mol

IUPAC Name

1,2-dicarboxyethylsulfanyl-hydroxysulfanyl-oxophosphanium

InChI

InChI=1S/C4H5O6PS2/c5-3(6)1-2(4(7)8)12-11(9)13-10/h2H,1H2,(H2-,5,6,7,8,10)/p+1

InChI Key

NUUPXJVMWRHLRN-UHFFFAOYSA-O

Canonical SMILES

C(C(C(=O)O)S[P+](=O)SO)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.